molecular formula C15H25IN2O2 B13734794 Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide CAS No. 20347-56-2

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide

Cat. No.: B13734794
CAS No.: 20347-56-2
M. Wt: 392.28 g/mol
InChI Key: BYQKKYSINXQDEZ-UHFFFAOYSA-N
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Description

This compound is a carbamate ester derivative containing a trimethylammonium quaternary group attached to a thymyl moiety, with an iodide counterion. Its structure integrates two pharmacologically critical features:

  • Carbamic ester group: Known for acetylcholinesterase (AChE) inhibitory activity, akin to physostigmine.
  • Quaternary ammonium group: Enhances stability and bioavailability by increasing water solubility and resistance to hydrolysis .

Its quaternary ammonium-iodide configuration likely confers higher polarity and lower volatility compared to tertiary amine derivatives .

Properties

CAS No.

20347-56-2

Molecular Formula

C15H25IN2O2

Molecular Weight

392.28 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide

InChI

InChI=1S/C15H24N2O2.HI/c1-10(2)12-9-13(17(5,6)7)11(3)8-14(12)19-15(18)16-4;/h8-10H,1-7H3;1H

InChI Key

BYQKKYSINXQDEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)OC(=O)NC.[I-]

Origin of Product

United States

Preparation Methods

Structural and Chemical Overview

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide typically involves two main stages:

  • Formation of the methyl carbamate ester on the thymyl (thymol-derived) core.
  • Introduction of the trimethylammonium group via quaternization, followed by iodide counterion exchange.

Detailed Synthetic Routes

Esterification of Thymol Derivative
  • The thymol core, functionalized with a suitable leaving group (e.g., hydroxyl), is reacted with methyl carbamate in the presence of a catalyst (e.g., acid chloride or carbonyldiimidazole) to yield the methyl carbamate ester.
  • Reaction conditions may include mild heating and anhydrous solvents to ensure high yield and selectivity.
Quaternization to Introduce Trimethylammonium Group
  • The methyl carbamate ester bearing a tertiary amine is subjected to quaternization using methyl iodide (or another methylating agent) under controlled temperature (typically 60–90°C) and in a polar solvent such as isopropanol or ethanol.
  • The reaction is monitored by measuring the disappearance of the free amine, confirming formation of the quaternary ammonium salt.
Counterion Exchange and Purification
  • The iodide counterion is introduced during the quaternization step if methyl iodide is used; otherwise, anion exchange with sodium iodide can be performed.
  • The product is purified by solvent extraction, recrystallization, or chromatography, depending on solubility and purity requirements.

Research Findings and Observations

  • Yield Optimization: Careful control of temperature and stoichiometry during quaternization is crucial for maximizing yield and minimizing side products.
  • Purity Considerations: The presence of iodide as the counterion aids in the crystallization and isolation of the final product, often resulting in higher purity.
  • Scalability: The described methods are adaptable for both laboratory and industrial scales, with modifications in solvent choice and purification technique.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups.

    Reduction: Reduction reactions may target the carbamoyloxy group, converting it to an amine.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions or halide ions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted ammonium salts.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

Biology: In biological research, it may be used to study the effects of quaternary ammonium compounds on cell membranes and ion channels.

Industry: In industrial applications, it can be used as a surfactant or emulsifying agent in various formulations.

Mechanism of Action

The mechanism of action of TRIMETHYL-[2-METHYL-4-(METHYLCARBAMOYLOXY)-5-PROPAN-2-YLPHENYL]AZANIUMIODIDE involves its interaction with cell membranes, leading to increased permeability and disruption of membrane integrity. This is primarily due to the presence of the quaternary ammonium group, which interacts with the lipid bilayer of cell membranes.

Comparison with Similar Compounds

Structural Analogues with Quaternary Ammonium Groups

Compound Name Key Structural Features Biological Activity Toxicity (LDLo, rat) Source
Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide Thymyl ester, trimethylammonio group, iodide Presumed AChE inhibition, intestinal stimulation Not reported N/A
Dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate Phenolic ester, quaternary ammonium, methylsulfate Miotic activity comparable to physostigmine; intestinal stimulation Not reported
Carbamic acid, (N-(2-isopropyl-4-dimethylcarbamoyloxy)phenyl)trimethylammonium iodide Isopropylphenyl ester, quaternary ammonium, iodide High toxicity (200 µg/kg LDLo) 200 µg/kg (rat, subcutaneous)

Key Observations :

  • Quaternary ammonium salts exhibit enhanced activity over tertiary amines due to improved stability and ionic interactions with AChE .
  • Iodide counterions may improve solubility but can increase toxicity, as seen in .

Carbamate Esters with Aromatic Substituents

Compound Name Aromatic Group Biological Activity Application Source
4-Chlorophenyl methylcarbamate 4-Chlorophenyl Insecticidal (AChE inhibition) Pesticide
2-Isopropylphenyl methylcarbamate 2-Isopropylphenyl Insecticidal (AChE inhibition) Agricultural pesticide
m-Tolyl methylcarbamate 3-Methylphenyl Insecticidal Pesticide (Tsumacide)

Key Observations :

  • Aromatic substituents (e.g., chlorophenyl, isopropylphenyl) dictate target specificity. For example, 4-chlorophenyl derivatives are potent insecticides .
  • The thymyl group in the target compound may confer unique binding to mammalian AChE, distinguishing it from pesticidal carbamates.

Physicochemical Properties

Property Target Compound Methyl Ethyl Carbamate () 4-Chlorophenyl Methylcarbamate ()
Molecular Weight ~350–400 g/mol (estimated) 105.12 g/mol 185.61 g/mol
Boiling Point Not reported 353.2 K (at 2 kPa) Not reported
Solubility High (due to iodide) Moderate (polar organic solvents) Low (lipophilic)
Stability High (quaternary ammonium) Moderate (prone to hydrolysis) Moderate

Key Observations :

  • The quaternary ammonium-iodide group in the target compound increases molecular weight and solubility compared to simpler carbamates.
  • Hydrolytic stability is superior to non-quaternary carbamates like methyl ethyl carbamate .

Research Findings and Mechanistic Insights

Pharmacological Activity

  • AChE Inhibition : highlights that carbamates with both ester and basic groups (e.g., quaternary ammonium) mimic physostigmine, a prototypical AChE inhibitor. The target compound’s trimethylammonio group likely enhances binding to the enzyme’s anionic site .

Toxicity Profile

  • Quaternary ammonium carbamates exhibit higher acute toxicity than tertiary amines. For example, a structurally related compound in has a subcutaneous LDLo of 200 µg/kg in rats, indicating extreme potency .
  • Iodide counterions may contribute to neurotoxicity, as seen in quaternary ammonium salts targeting cholinergic systems .

Biological Activity

Carbamic acid, methyl-, (6-trimethylammonio)thymyl ester, iodide is a compound that has garnered attention for its potential biological activities. This detailed examination focuses on its synthesis, biological effects, and relevant research findings.

Carbamic acid esters are known for their diverse applications in medicinal chemistry. The specific compound , (6-trimethylammonio)thymyl ester, is synthesized through the reaction of methyl iodide with a precursor carbamic acid. The synthesis typically involves the following steps:

  • Formation of Carbamate : The initial step involves the reaction of a primary or secondary amine with a carbonyl compound to form a carbamate.
  • Methylation : Subsequent treatment with methyl iodide leads to the formation of the methylated carbamate.
  • Iodide Salt Formation : The final product is often isolated as an iodide salt, which enhances its solubility and stability in various solvents.

Biological Activity

The biological activity of carbamic acid derivatives is primarily linked to their interactions with enzymes and receptors in biological systems. Below are key findings from recent studies regarding the biological effects of this compound:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Carbamic acid derivatives, including those similar to (6-trimethylammonio)thymyl ester, have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

Antimicrobial Activity

  • Antibacterial Properties : Some studies indicate that carbamic acid derivatives exhibit antibacterial activity against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Antiproliferative Effects

  • Cancer Cell Lines : Research has demonstrated that certain carbamate derivatives can induce cytotoxic effects in cancer cell lines. For instance, studies have shown that these compounds can trigger apoptosis in specific cancer cells through pathways involving caspases and reactive oxygen species (ROS) .

Case Studies

Several case studies highlight the biological relevance of carbamic acid derivatives:

  • Case Study on Acetylcholinesterase Inhibition :
    • A study reported that a specific derivative exhibited a significant reduction in AChE activity at concentrations as low as 10 µM, suggesting strong inhibitory potential .
  • Antimicrobial Assays :
    • In vitro assays demonstrated that the compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Cytotoxicity in Cancer Research :
    • A study involving human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure .

Data Table: Summary of Biological Activities

Biological ActivityObservationReference
AChE InhibitionSignificant inhibition at 10 µM
Antibacterial ActivityMIC range: 32-128 µg/mL
CytotoxicityIC50 ~ 50 µM in breast cancer

Q & A

Q. How can kinetic isotope effect studies differentiate hydrolysis mechanisms?

  • Methodological Answer :
  • Isotope labeling : Compare kHk_{H}/kDk_D ratios using 18^{18}O-labeled water. A ratio >1 indicates a stepwise mechanism with tetrahedral intermediate formation .
  • Transition state analysis : IR spectroscopy identifies transient carbonyl stretching frequencies (νC=O_{C=O} ~1750 cm1^{-1}) during base-catalyzed hydrolysis .

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